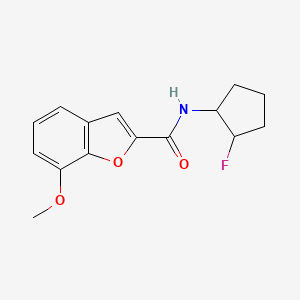

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a fluorocyclopentyl group, a methoxy group, a benzofuran group, and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions including substitution reactions . The specific synthesis pathway for this compound is not available in the literature I have access to.Applications De Recherche Scientifique

Development of Fluorine-18-Labeled Antagonists

Research has focused on synthesizing fluorinated derivatives for use as molecular imaging probes. In one study, derivatives of WAY 100635 were synthesized, radiolabeled with fluorine-18, and their biological properties were evaluated. These compounds are significant for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution, highlighting the compound's utility in neuropharmacological research (Lang et al., 1999).

Synthesis of Novel Benzofuran Derivatives

Another study explored the synthesis of novel benzofuran derivatives with potential anti-inflammatory and analgesic properties. These compounds were screened for their cyclooxygenase inhibition and exhibited significant COX-2 selectivity and analgesic activity, suggesting their application in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Neuroprotective and Antioxidant Activities

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. The findings suggest the potential application of these compounds in treating neurodegenerative diseases by protecting against excitotoxic damage and oxidative stress (Cho et al., 2015).

Exploration of Fluorinated Heterocycles Synthesis

Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes showcased the method's efficiency in producing 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. This approach highlights the versatility of N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide derivatives in synthesizing complex fluorinated structures, which are crucial in pharmaceutical and agrochemical industries (Wu et al., 2017).

Innovative Anticholinesterase Compounds

A study on the reductive cyclization of specific benzofuran derivatives led to the synthesis of compounds with potent anticholinesterase action. These findings indicate the compound's applicability in designing new treatments for disorders like Alzheimer's disease, based on its ability to inhibit acetylcholinesterase and butyrylcholinesterase with remarkable selectivity (Luo et al., 2005).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other bioactive compounds, it can be hypothesized that it interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of fluorine in the compound could enhance certain properties of the drug such as lipophilicity, metabolic stability, and potency .

Result of Action

Based on its structural similarity to other bioactive compounds, it can be hypothesized that it leads to a series of biochemical reactions that result in changes in cellular processes .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

N-(2-fluorocyclopentyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3/c1-19-12-7-2-4-9-8-13(20-14(9)12)15(18)17-11-6-3-5-10(11)16/h2,4,7-8,10-11H,3,5-6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCFEQBUZDQRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCC3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)

![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)